molecular formula C18H19ClN2O4S B2928334 5-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzenesulfonamide CAS No. 921916-21-4

5-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzenesulfonamide

Cat. No.: B2928334
CAS No.: 921916-21-4
M. Wt: 394.87
InChI Key: RWXMNCCOAYLXQE-UHFFFAOYSA-N
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Description

5-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzenesulfonamide is a high-purity chemical compound designed for pharmaceutical and life science research applications. This synthetic specialty chemical features a unique molecular architecture combining a tetrahydrobenzo[b][1,4]oxazepin-4-one core structure with a chlorinated and methylated benzenesulfonamide moiety, creating a multifunctional scaffold with significant potential for investigative studies. The compound belongs to a class of benzoxazepine derivatives that have demonstrated considerable research value in medicinal chemistry and drug discovery programs. The structural framework incorporates a 3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine system, which provides a conformationally constrained heterocyclic scaffold that can be leveraged for molecular recognition studies . The specific substitution pattern with a 5-chloro-2-methylbenzenesulfonamide group at the 7-position introduces additional steric and electronic properties that may influence binding interactions with biological targets, particularly in the exploration of enzyme inhibition pathways . Researchers utilize this compound primarily as a key intermediate in the synthesis of more complex molecules or as a reference standard in analytical studies. The presence of both the sulfonamide functionality and the benzoxazepinone core in a single molecular entity offers versatile chemical handles for further derivatization, making it particularly valuable for structure-activity relationship (SAR) investigations and library development in hit-to-lead optimization campaigns. This product is provided exclusively for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any human use applications. Researchers should consult the material safety data sheet prior to handling and employ appropriate safety precautions throughout all experimental procedures.

Properties

IUPAC Name

5-chloro-N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-2-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O4S/c1-11-4-5-12(19)8-16(11)26(23,24)21-13-6-7-15-14(9-13)20-17(22)18(2,3)10-25-15/h4-9,21H,10H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWXMNCCOAYLXQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzenesulfonamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C₁₉H₁₉ClN₂O₄S
  • Molecular Weight : 374.8 g/mol
  • CAS Number : 921527-37-9

The compound exhibits various biological activities primarily through its interaction with specific molecular targets. Key mechanisms include:

  • Enzyme Inhibition : It has been reported to inhibit enzymes involved in cholesterol biosynthesis, particularly squalene synthase. This inhibition can lead to reduced cholesterol levels in vivo.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various bacterial strains.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic benefits in chronic inflammatory diseases.

Biological Activity Data

Activity TypeObserved EffectReference
Squalene Synthase InhibitionIC₅₀ < 1.6 nM in rat liver microsomes
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryModulation of cytokine production in vitro

Case Study 1: Squalene Synthase Inhibition

In a study evaluating the compound's effect on cholesterol biosynthesis, it was found that oral administration led to significant inhibition of squalene synthase activity in rats (ED₅₀ = 5 mg/kg). This suggests its potential use in treating hypercholesterolemia and related disorders .

Case Study 2: Antimicrobial Evaluation

A series of derivatives based on the oxazepine structure were synthesized and tested for antimicrobial efficacy. The results indicated that variations in substituents significantly influenced activity levels against different bacterial strains. The compound demonstrated notable effectiveness against Staphylococcus aureus and Escherichia coli .

Case Study 3: Anti-inflammatory Properties

Research involving the modulation of cytokine production revealed that the compound could reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. These findings support its potential application in inflammatory conditions like ulcerative colitis .

Comparison with Similar Compounds

Target Compound

  • Core structure: Benzo[b][1,4]oxazepinone (7-membered ring fused to a benzene).
  • Substituents: 5-Chloro and 2-methyl groups on the benzenesulfonamide. 3,3-Dimethyl on the oxazepinone ring.

Compound A (CAS 926031-94-9)

  • Core structure: Benzo[f][1,4]oxazepinone (alternate benzene fusion position).
  • Substituents: 5-Chloro and 2-methoxy on the benzenesulfonamide. 4-Methyl on the oxazepinone ring.

Compound B (CAS 921996-09-0)

  • Core structure: Benzo[b][1,4]oxazepinone (same as target).
  • Substituents: 5-Chloro and 2-methyl on the benzenesulfonamide. 5-Ethyl and 3,3-dimethyl on the oxazepinone ring.

Physicochemical Properties

Property Target Compound Compound A Compound B
Molecular Formula C₁₈H₁₉ClN₂O₄S (inferred) C₁₇H₁₇ClN₂O₅S C₂₀H₂₃ClN₂O₄S
Molecular Weight ~394.9 g/mol (calculated) 396.8 g/mol 422.9 g/mol
Key Substituents 3,3-dimethyl (oxazepinone) 4-methyl (oxazepinone), 2-methoxy 5-ethyl, 3,3-dimethyl (oxazepinone)
Physical Data Not reported Density, MP, BP: N/A Density, MP, BP: N/A

Functional Implications

Steric and Electronic Effects

  • Target vs. The benzo[f] fusion in Compound A may alter ring planarity and π-π stacking interactions .
  • Target vs. Compound B: The additional ethyl group in Compound B introduces greater steric bulk, which could impact binding pocket compatibility in biological targets. The shared 3,3-dimethyl group in both compounds suggests similar conformational rigidity in the oxazepinone ring .

Q & A

Q. What strategies validate the compound’s stability under physiological conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C for 24 hours. Monitor degradation via LC-MS.
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and analyze purity changes .

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